N-(2-methylphenyl)pyrimidin-2-amine
Overview
Description
“N-(2-methylphenyl)pyrimidin-2-amine” is a compound that falls under the category of aminopyrimidines . Aminopyrimidines are known for their wide range of pharmacological effects and are considered significant in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes “this compound”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A [centroid–centroid distance = 3.8395 (10) Å] and C—H…π interactions .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Amines, including “this compound”, have boiling points comparable to those of ethers .Scientific Research Applications
Anticancer Activity : A study by (Chen et al., 2020) synthesized novel compounds with N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine as a basic structure. These compounds displayed significant anticancer effects on multiple cancer cell lines.
Inhibitors of Bcr-Abl : (Arioli et al., 2011) reported on N‐[2‐Methyl‐5‐(triazol‐1‐yl)phenyl]pyrimidin‐2‐amine derivatives synthesized and evaluated as inhibitors of Bcr-Abl, suggesting potential use in cancer treatment.
Synthesis of N-Arylpyrimidin-2-amine Derivatives : A study by (El-Deeb et al., 2008) focused on the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, highlighting a method for preparing new heterocyclic compounds.
Antitubercular Activities : Research by (Chandrashekaraiah et al., 2014) synthesized a series of compounds from N-phenylacetamide and evaluated their in vitro antituberculosis activity against Mycobacterium tuberculosis.
Antihypertensive Activity : A study by (Bennett et al., 1981) explored the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, finding some compounds effectively lowered blood pressure in hypertensive rats.
Treatment of Psoriasis : (Zhu et al., 2020) identified N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with NF-κB inducing kinase (NIK) inhibitory activity, showing potential for psoriasis treatment.
Antimicrobial and Antitubercular Activities : In the study by (Mohamed et al., 2009), pyrrole derivatives including pyrrolo[2,3-d] pyrimidines were synthesized and evaluated for antimicrobial activity.
Cholinesterase and Aβ-Aggregation Inhibitors : Research by (Mohamed et al., 2011) designed and synthesized 2,4-disubstituted pyrimidines as dual inhibitors for cholinesterase and Aβ-aggregation, suggesting potential in Alzheimer's disease therapy.
Antibacterial and Antifungal Activities : A study by (Patel and Patel, 2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antimicrobial activities.
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-methylphenyl)pyrimidin-2-amine has been identified to target Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively . It has also been found to inhibit serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of PLK4 , which is overexpressed in a variety of cancers
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway , which is crucial for maintaining genome integrity . Disruption of this pathway can lead to genome instability and cell death, which is beneficial in the context of cancer treatment.
Pharmacokinetics
A structurally similar compound was found to exhibit good plasma stability and liver microsomal stability , which are important factors for bioavailability.
Result of Action
The compound exhibits antitrypanosomal and antiplasmodial activities, indicating its potential as a therapeutic agent for sleeping sickness and malaria . In addition, it shows antiproliferative activity against breast cancer cells due to its inhibitory effect on PLK4 .
properties
IUPAC Name |
N-(2-methylphenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWCNAVSWGDONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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